8-(2-Hydroxypropan-2-yl)guanosine 5'-(dihydrogen phosphate)

Description

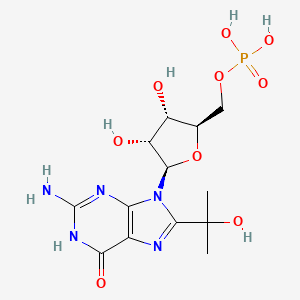

8-(2-Hydroxypropan-2-yl)guanosine 5'-(dihydrogen phosphate) is a chemically modified guanosine monophosphate (GMP) derivative featuring a bulky 8-(2-hydroxyisopropyl) substituent. This modification forces the molecule into the syn conformation about the glycosidic bond due to steric hindrance (van der Waals radius: ~3.54 Å for the substituent) . The syn conformation is critical for its biochemical behavior, as it prevents enzymatic dephosphorylation by 5'-nucleotidases, unlike unmodified GMP, which predominantly adopts the anti conformation in aqueous solutions . The compound is synthesized via free radical alkylation of guanosine 5'-phosphate (5'-GMP), followed by characterization using NMR spectroscopy, UV spectra, and enzymatic assays .

Properties

CAS No. |

69415-89-0 |

|---|---|

Molecular Formula |

C13H20N5O9P |

Molecular Weight |

421.30 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-[2-amino-8-(2-hydroxypropan-2-yl)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C13H20N5O9P/c1-13(2,22)11-15-5-8(16-12(14)17-9(5)21)18(11)10-7(20)6(19)4(27-10)3-26-28(23,24)25/h4,6-7,10,19-20,22H,3H2,1-2H3,(H2,23,24,25)(H3,14,16,17,21)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

HAIQQUDCICKHTI-KQYNXXCUSA-N |

Isomeric SMILES |

CC(C)(C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N)O |

Canonical SMILES |

CC(C)(C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,4R,5R)-5-(2-Amino-8-(2-hydroxypropan-2-yl)-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:

Formation of the purine base: The purine base is synthesized through a series of reactions starting from simpler organic molecules.

Attachment of the sugar moiety: The sugar moiety, in this case, a tetrahydrofuran derivative, is attached to the purine base through glycosidic bond formation.

Phosphorylation: The final step involves the phosphorylation of the sugar moiety to form the dihydrogen phosphate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch processing: Large quantities of reactants are processed in batches to control reaction conditions and optimize yield.

Continuous flow synthesis: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The oxo group in the purine base can be reduced to form hydroxyl groups.

Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, alkylating agents.

Major Products

Oxidation products: Ketones, aldehydes.

Reduction products: Alcohols.

Substitution products: Various substituted purine derivatives.

Scientific Research Applications

This compound has numerous applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its role in nucleotide metabolism and its potential as a biomarker.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the production of pharmaceuticals and as a reagent in biochemical assays.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

Enzymes: It can act as a substrate or inhibitor for enzymes involved in nucleotide metabolism.

Receptors: It may bind to specific receptors, modulating their activity.

Pathways: It can influence biochemical pathways related to energy production, DNA replication, and repair.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The 8-substituted guanosine derivatives exhibit distinct properties depending on the substituent’s size, electronic effects, and conformational preferences. Below is a detailed comparison:

Biological Activity

8-(2-Hydroxypropan-2-yl)guanosine 5'-(dihydrogen phosphate) is a modified guanosine nucleotide that plays a significant role in cellular processes, particularly in signaling pathways. This compound features a hydroxypropan-2-yl group at the 8-position of the guanine base and a dihydrogen phosphate group at the 5' position, contributing to its unique biological properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 8-(2-Hydroxypropan-2-yl)guanosine 5'-(dihydrogen phosphate) is represented as . The structure can be summarized as follows:

| Component | Description |

|---|---|

| Guanine Base | Modified with a hydroxypropan-2-yl group |

| Phosphate Group | Dihydrogen phosphate at the 5' position |

| Biological Role | Substrate for kinases and phosphatases |

Cellular Signaling

8-(2-Hydroxypropan-2-yl)guanosine 5'-(dihydrogen phosphate) is known to act as a substrate for various kinases and phosphatases, which are crucial for signal transduction. Its ability to influence cellular processes such as energy metabolism and regulatory mechanisms makes it an important molecule in biochemistry.

- Kinase Interaction : The compound modulates the activity of protein kinases, which phosphorylate target proteins, thus altering their function.

- Phosphatase Interaction : It also interacts with phosphatases that dephosphorylate proteins, playing a role in reversing phosphorylation events.

Stability and Bioavailability

The presence of the hydroxypropan-2-yl group enhances the stability and bioavailability of this compound compared to unmodified guanosine derivatives. This modification may facilitate better interactions with target proteins and enzymes.

Research Findings

Recent studies have highlighted various aspects of the biological activity of 8-(2-Hydroxypropan-2-yl)guanosine 5'-(dihydrogen phosphate):

- Protein Interaction Studies : Research indicates that this compound can modulate protein-protein interactions, particularly those involving glutamine residues in target proteins. This modulation is significant for maintaining cellular homeostasis.

- Enzymatic Activity : It has been shown to influence enzymatic activities linked to metabolic pathways, thereby impacting overall cellular function.

- Pharmacological Applications : Due to its unique properties, there is potential for therapeutic applications in treating diseases related to dysregulated signaling pathways.

Comparative Analysis with Similar Compounds

The biological activity of 8-(2-Hydroxypropan-2-yl)guanosine 5'-(dihydrogen phosphate) can be compared with other nucleotides:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 8-(2-Hydroxypropan-2-yl)guanosine 5'-(dihydrogen phosphate) | Hydroxypropan-2-yl group; dihydrogen phosphate | Enhanced stability; potential therapeutic use |

| Guanosine 5'-monophosphate | No hydroxypropan-2-yl group; single phosphate | Basic nucleotide structure |

| Guanosine 5'-diphosphate | Two phosphates; no hydroxy group | Involved in energy transfer |

| Cyclic guanosine monophosphate | Cyclic structure; single phosphate | Key role in signaling pathways |

Case Studies

Several case studies have examined the effects of this compound on specific cellular processes:

- Cellular Metabolism : A study demonstrated that treatment with 8-(2-Hydroxypropan-2-yl)guanosine 5'-(dihydrogen phosphate) led to enhanced ATP production in cultured cells, indicating its role in energy metabolism.

- Signal Transduction Pathways : Another investigation revealed that this compound could activate certain signaling pathways involved in cell proliferation and survival, suggesting therapeutic implications for cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.